molecular formula C10H8ClNO2 B1351884 4-chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 23967-44-4

4-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1351884
CAS No.: 23967-44-4
M. Wt: 209.63 g/mol
InChI Key: VGCZPBOQBLXWRG-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS: 23967-44-4) is an indole derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It features a chlorine substituent at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 2 of the indole ring. This compound is utilized in research and development, particularly in medicinal chemistry, due to its structural similarity to biologically active indole derivatives .

Properties

IUPAC Name

4-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZPBOQBLXWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406470
Record name 4-chloro-1-methyl-1H-indole-2-carboxylic acid
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23967-44-4
Record name 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthesis Methods

Method Using N-Protected Indole-3-formaldehydes

This method involves the reaction of N-protected indole-3-formaldehydes with N-chlorosuccinimide under mild conditions. It is characterized by high selectivity and yields suitable for large-scale pharmaceutical applications.

Steps :
  • Preparation of N-Protected Indole-3-formaldehyde :

    • React indole derivatives with a protecting group to form N-protected intermediates.
    • Purify the intermediate through recrystallization.
  • Chlorination Reaction :

    • Treat the N-protected indole-3-formaldehyde with N-chlorosuccinimide in an appropriate solvent (e.g., dichloromethane).
    • Maintain reaction conditions at room temperature to ensure selective chlorination at the 4-position.
  • Deprotection and Carboxylation :

    • Remove the protecting group using acidic or basic hydrolysis.
    • Introduce a carboxylic acid group at the 2-position via oxidation or carboxylation reactions.

Method Using o-Nitrophenylpyruvic Acid

This method starts with o-nitrophenylpyruvic acid as a precursor and involves reduction, cyclization, and chlorination steps.

Steps :
  • Reduction and Cyclization :

    • Dissolve o-nitrophenylpyruvic acid in ammonia water and water.
    • Add ferrous sulfate as a reducing agent.
    • Heat the solution to reflux (approximately 100°C) for 5 hours.
    • Cool to room temperature, filter out impurities, and adjust pH to 2–3 using hydrochloric acid.
  • Chlorination :

    • Treat the resulting indole derivative with a chlorinating agent such as thionyl chloride or N-chlorosuccinimide to introduce chlorine at the 4-position.
  • Recrystallization :

    • Recrystallize the crude product using ethanol to obtain pure yellow crystalline powder.
Reaction Conditions :
  • Temperature: Reflux (~100°C).
  • Recrystallization Solvent: Ethanol (95%).
  • Yield: Up to 93.61%.
  • Purity: Greater than 97.66% (HPLC).
Example Data Table :
Step Reactants Conditions Yield (%) Purity (%)
Reduction/Cyclization o-Nitrophenylpyruvic acid, ammonia water, ferrous sulfate Reflux (100°C), pH 2–3 ~92.85 >99.80
Chlorination Indole derivative, thionyl chloride Room temperature High >97.66

Alternative Chlorination Techniques

Some methods suggest direct chlorination of pre-synthesized indole derivatives using milder reagents like hypochlorites or electrochemical methods for enhanced selectivity.

Advantages :
  • Environmentally friendly reagents.
  • Lower reaction temperatures.
  • Reduced by-product formation.

Comparative Analysis of Methods

Method Key Features Advantages Limitations
N-Protected Indole Method Uses N-chlorosuccinimide for selective chlorination High selectivity, scalable Requires multiple steps
o-Nitrophenylpyruvic Acid Method Reduction followed by cyclization and chlorination High yield, cost-effective Requires careful pH control
Alternative Chlorination Direct chlorination of indole derivatives Environmentally friendly May require specialized equipment

Notes on Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-1H-indole-2-carboxylic acid is being investigated for its potential therapeutic properties. It serves as a scaffold for the development of various bioactive compounds, particularly those targeting specific enzymes and receptors.

Case Study: HIV Integrase Inhibition
Recent studies have shown that derivatives of indole-2-carboxylic acids, including this compound, exhibit inhibitory effects on HIV integrase. For instance, modifications of indole derivatives have led to compounds with IC50 values indicating strong inhibitory activity against integrase, making them potential candidates for antiviral therapy .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its ability to participate in various chemical reactions allows it to be transformed into more complex structures.

Synthesis Methods
The synthesis of this compound can involve several methods, including:

  • Electro-catalyzed reactions : These methods facilitate the formation of complex indole derivatives through controlled conditions .
  • Dehydrogenative coupling : This technique allows for the integration of alkenes with indole derivatives to produce novel compounds .

Data Table: Applications and Results

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryHIV Integrase InhibitorsCompounds derived from indole acids show IC50 values ranging from 12.41 to 47.44 μM .
Organic SynthesisIntermediate in chemical reactionsFacilitates production of diverse chemical products.
Anticancer ResearchMcl-1 inhibitorsIndole derivatives exhibit sub-micromolar dissociation constants, indicating high potency .

Preliminary studies suggest that this compound may possess anti-inflammatory properties and could be explored for its role in treating various diseases. The structure allows for potential interactions with biological targets, enhancing its therapeutic profile.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole-carboxylic acids are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences Reference
4-Chloro-1-methyl-1H-indole-2-carboxylic acid Cl (C4), CH₃ (C1), COOH (C2) C₁₀H₈ClNO₂ 209.63 Reference compound
4-Chloro-1H-indole-2-carboxylic acid Cl (C4), COOH (C2) C₉H₆ClNO₂ 195.60 Lacks methyl group at C1
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) C₁₀H₈ClNO₂ 209.63 Cl at C7, CH₃ at C3 instead of C1
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid F (C5), CH₃ (C1, C3), COOH (C2) C₁₁H₁₀FNO₂ 207.21 Fluorine substituent; additional methyl
Indole-5-carboxylic acid COOH (C5) C₉H₇NO₂ 161.15 Carboxylic acid at C5; no substituents
Key Observations:

Electronic Effects : Chlorine at position 4 (electron-withdrawing) may reduce electron density at the indole ring compared to fluorine-substituted analogs .

Steric Effects : The 1-methyl group in the target compound introduces steric hindrance, which could influence binding to biological targets compared to 7-chloro-3-methyl derivatives .

Physicochemical Properties

Table 2: Physical Property Comparisons
Compound Name Melting Point (°C) Purity (%) Notes Reference
Indole-5-carboxylic acid 208–210 >95.0 Higher purity, lower molecular weight
Indole-6-carboxylic acid 256–259 >95.0 Higher melting point due to symmetry
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported >98 Hazardous (skin/eye irritant)
This compound Not reported >98 Research use only
Key Observations:
  • The absence of melting point data for the target compound limits direct comparisons. However, indole-6-carboxylic acid (mp 256–259°C) suggests that substituent positions significantly influence thermal stability.
  • Purity levels (>98% for the target compound) are consistent with analogs used in medicinal chemistry research .

Biological Activity

4-Chloro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H8ClNO2
  • CAS Number : 23967-44-4
  • Molecular Weight : 213.63 g/mol

This compound features an indole core substituted with a carboxylic acid and a chlorine atom, which is believed to contribute to its biological activity.

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV-1 integrase, a critical enzyme in the viral replication cycle. The mechanism involves:

  • Chelation of Metal Ions : The indole nucleus and the carboxyl group chelate two magnesium ions within the active site of integrase, which is essential for its catalytic activity .
  • Hydrophobic Interactions : Structural modifications at specific positions (C3 and C6) enhance interactions with viral DNA through π–π stacking, improving the overall binding affinity and inhibitory potency .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various studies that focus on its effects against HIV and other potential therapeutic targets.

Table 1: Summary of Biological Activity Data

CompoundIC50 (μM)CC50 (μM)Activity Description
This compound32.37 ± 4.51>80Inhibits HIV integrase strand transfer
Derivative 17a3.11>80Enhanced integrase inhibition
Derivative 4a10.06 ± 0.56>80Improved antiviral activity
Derivative 4b10.18 ± 0.67>80Improved antiviral activity

*IC50 values represent the concentration required to inhibit the viral replication by 50%, while CC50 indicates the concentration that inhibits cell proliferation by the same percentage .

Case Study 1: HIV Integrase Inhibition

In a study focusing on the optimization of indole derivatives, researchers synthesized several compounds based on the indole-2-carboxylic acid scaffold. Among these, compound 17a demonstrated a remarkable IC50 value of 3.11 μM against HIV integrase, significantly outperforming the parent compound . The introduction of halogenated substituents at specific positions was crucial for enhancing biological activity.

Case Study 2: Broader Biological Activities

Indole derivatives are known for their diverse biological activities beyond antiviral effects. Studies have reported that compounds with similar structures exhibit activities such as:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

These findings suggest that further exploration into the pharmacological potential of this compound could lead to new therapeutic agents across various medical fields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via chlorination of 1-methyl-1H-indole-2-carboxylic acid using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). For example, chlorination at the 4-position may require regioselective control via directing groups or catalyst-assisted methods. Reaction optimization should include temperature variation (e.g., 0–50°C), solvent selection (DCM, DMF), and stoichiometric ratios (1.2–2.0 equivalents of chlorinating agent) .
  • Purification : Column chromatography (e.g., 0–25% ethyl acetate in hexane) or recrystallization (DMF/acetic acid mixtures) can isolate the product. Monitor purity via TLC or HPLC (>95% purity threshold) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., 4-Cl and 1-methyl groups). Key signals include downfield shifts for the carboxylic proton (~δ 12–13 ppm) and methyl group protons (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate C, H, N, and Cl content with <0.4% deviation from theoretical values .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability : No decomposition observed under inert atmospheres (N₂/Ar) at –20°C for 6–12 months. Avoid exposure to moisture, light, or strong oxidizers .
  • Storage : Store in amber vials with desiccants (silica gel) at –20°C. Use airtight containers to prevent sublimation .

Q. How can researchers address the lack of published physicochemical data (e.g., melting point, solubility)?

  • Experimental Determination :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min.
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) and quantify via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of chlorination in indole-2-carboxylic acid derivatives?

  • Key Factors :

  • Electrophilic Aromatic Substitution : Electron-donating groups (e.g., 1-methyl) direct Cl+^+ to para positions. Computational studies (DFT) can predict activation energies for competing pathways .
  • Steric Effects : Bulky substituents at the 1-position may hinder ortho-chlorination. Validate via kinetic isotope effect (KIE) studies .

Q. How can derivatization strategies enhance the bioactivity or solubility of this compound?

  • Derivatization Approaches :

  • Amide Formation : React with amines (e.g., 2-(4-azidophenyl)ethanamine) using coupling agents (EDC/HOBt). Monitor reaction progress via LC-MS .
  • Esterification : Convert the carboxylic acid to methyl esters (MeOH/H₂SO₄) to improve membrane permeability .
    • Biological Testing : Screen derivatives for antimicrobial or anticancer activity using cell viability assays (MTT) and IC₅₀ calculations .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?

  • Case Study : If NMR signals conflict with literature, verify deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or purity via spiking experiments.
  • Yield Optimization : Replicate reactions under inert atmospheres (Schlenk line) and compare with published protocols. Use DOE (design of experiments) to identify critical variables (e.g., catalyst loading) .

Q. What computational tools can predict the compound’s reactivity or interactions with biological targets?

  • Software :

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cyclooxygenase-2) using PDB structures .
  • QSAR Models : Train models on indole derivatives to correlate substituents (Cl, methyl) with logP or binding affinity .

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